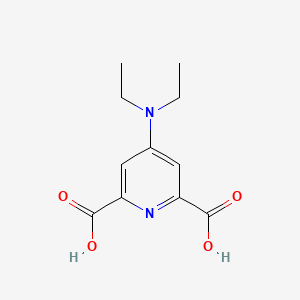![molecular formula C29H56O4 B14405338 3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 84003-08-7](/img/structure/B14405338.png)
3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure, which includes four oxygen atoms and two undecyl groups. This compound is part of the broader class of spiro compounds, which are known for their distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of pentaerythritol with undecyl aldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps, resulting in the formation of the spiro compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The undecyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl halide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its long undecyl chains, which impart distinct physical and chemical properties compared to other spiro compounds. These properties include increased hydrophobicity and the ability to form stable complexes with a variety of molecules, making it particularly useful in applications requiring enhanced stability and specificity.
Properties
CAS No. |
84003-08-7 |
|---|---|
Molecular Formula |
C29H56O4 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
3,9-di(undecyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C29H56O4/c1-3-5-7-9-11-13-15-17-19-21-27-30-23-29(24-31-27)25-32-28(33-26-29)22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI Key |
BODJQUUZHIJCHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1OCC2(CO1)COC(OC2)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
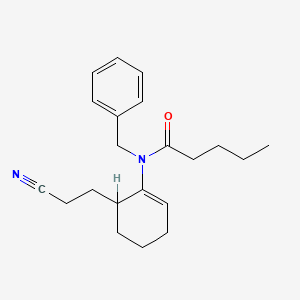
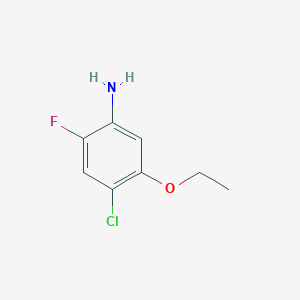
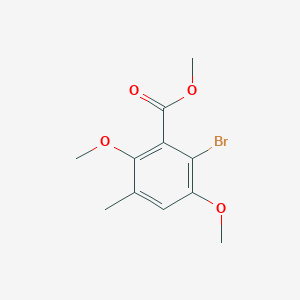
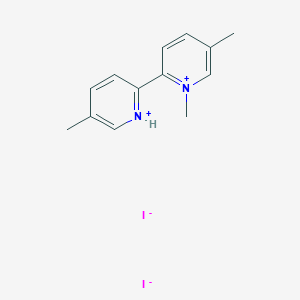
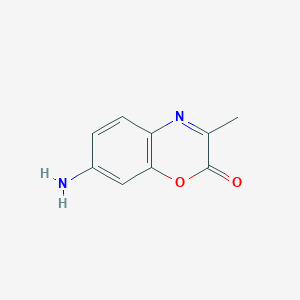
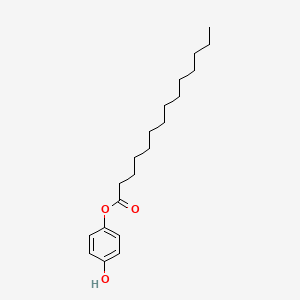
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
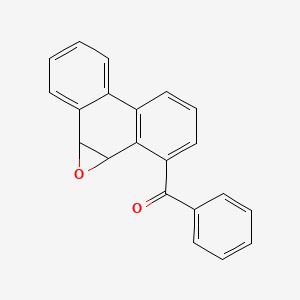
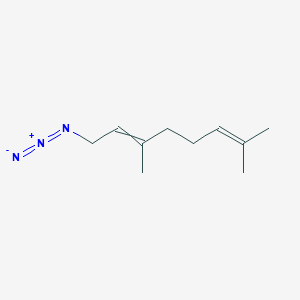
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
